Methyl 2-chloro-6-methylbenzoate
Overview
Description
“Methyl 2-chloro-6-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO2. It has a molecular weight of 184.62 . . The physical form of this compound is a liquid that ranges in color from colorless to yellow to red-brown .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 2-chloro-6-methylbenzoate”. Its InChI code is1S/C9H9ClO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
. Physical And Chemical Properties Analysis
“Methyl 2-chloro-6-methylbenzoate” is a liquid that ranges in color from colorless to yellow to red-brown . .Scientific Research Applications
Synthesis and Preparation
- Efficient Preparation Methods : Methyl 2-chloro-6-methylbenzoate can be efficiently prepared via methods such as nucleophilic aromatic substitution and carbonylation. These methods are suitable for preparing kilogram quantities of the compound, indicating its importance in large-scale chemical synthesis (Daniewski et al., 2002).
Crystallography and Structural Analysis
- Crystal Structures Study : Research on the crystal structures of related compounds, such as chloro and methylortho-benzoic acids, helps in understanding the packing and hydrogen bonding patterns, which can be relevant for compounds like methyl 2-chloro-6-methylbenzoate (Polito et al., 2008).
Pharmaceutical and Cosmetic Applications
- Preservative in Pharmaceuticals and Cosmetics : Methyl 4-hydroxybenzoate, a structurally related compound, is widely used as an antimicrobial agent in cosmetics and food preservatives. This suggests potential applications for methyl 2-chloro-6-methylbenzoate in similar domains (Sharfalddin et al., 2020).
Agricultural Applications
- Usage in Herbicides : Compounds like triflusulfuron-methyl, which have structural similarities to methyl 2-chloro-6-methylbenzoate, are used as herbicides, suggesting possible applications in agriculture (Mereiter, 2011).
Synthesis of Other Compounds
- Role in Synthesis of Other Chemicals : Methyl 2-chloro-6-methylbenzoate can potentially be used as an intermediate or starting material in the synthesis of various organic compounds, as evidenced by the synthesis processes of related chemicals (Liu et al., 2013).
Theoretical Studies
- Theoretical Analysis : Theoretical studies and computational modeling of structurally related compounds can provide insights into the properties and potential applications of methyl 2-chloro-6-methylbenzoate (Infante-Castillo & Hernández-Rivera, 2009).
Safety And Hazards
This compound is labeled with the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), and others .
properties
IUPAC Name |
methyl 2-chloro-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUYMMGUQYRLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629093 | |
Record name | Methyl 2-chloro-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-methylbenzoate | |
CAS RN |
99585-14-5 | |
Record name | Methyl 2-chloro-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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